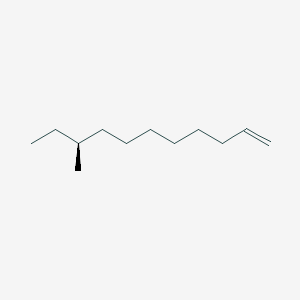

(9S)-9-Methylundec-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

642995-42-4 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

(9S)-9-methylundec-1-ene |

InChI |

InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h4,12H,1,5-11H2,2-3H3/t12-/m0/s1 |

InChI Key |

RGIPKJYIRPALFQ-LBPRGKRZSA-N |

Isomeric SMILES |

CC[C@H](C)CCCCCCC=C |

Canonical SMILES |

CCC(C)CCCCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for 9s 9 Methylundec 1 Ene and Enantiomeric/analogous Structures

Asymmetric Synthesis Approaches to Chiral Methyl-Branched Alkenes

Asymmetric synthesis provides the tools to create stereochemically defined molecules. For structures containing a chiral methyl-substituted carbon, the primary goal is to control the absolute configuration at that stereocenter. This is accomplished by introducing a chiral influence during the reaction, which can originate from a temporarily incorporated molecular fragment (a chiral auxiliary) or from a chiral catalyst that participates in the reaction without being consumed.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent diastereoselective transformation. wikipedia.org This strategy transforms an enantioselective challenge into a diastereoselective one, which is often easier to control and analyze. williams.edu The auxiliary is removed in a later step, having fulfilled its role of establishing the desired stereocenter. wikipedia.org Evans' oxazolidinone auxiliaries are among the most reliable and widely used for these purposes. wikipedia.orgsantiago-lab.com

The strategy developed by David A. Evans utilizes oxazolidinone auxiliaries, which can be prepared from readily available amino acids. wikipedia.orgsantiago-lab.com The process begins with the acylation of the chiral auxiliary, covalently coupling it to an acyl group that will become part of the target molecule. williams.eduacs.orgsemanticscholar.org For the synthesis of a methyl-branched structure, this would typically be a propionyl group.

Deprotonation of the α-carbon of the N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) generates a rigid, chelated Z-enolate. santiago-lab.comacs.orgsemanticscholar.org The stereocenter on the auxiliary, typically at the C4 position, features a substituent (e.g., a benzyl or isopropyl group) that sterically blocks one face of the planar enolate. wikipedia.org Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less hindered face. acs.orgsemanticscholar.org This directed attack ensures a highly diastereoselective alkylation, establishing the new stereocenter with a predictable absolute configuration. acs.orgsemanticscholar.orgnih.gov

Table 1: Key Steps in Evans' Asymmetric Alkylation

| Step | Description | Reactants/Reagents | Intermediate/Product |

| 1. Acylation | The chiral auxiliary is covalently bonded to an acyl chain. | (4R,5S)-4-methyl-5-phenyloxazolidinone, Propionyl chloride, Triethylamine | N-Propionyl oxazolidinone |

| 2. Enolate Formation | A strong base removes the α-proton to form a rigid Z-enolate. | N-Propionyl oxazolidinone, LDA or NaN(TMS)₂ | Chelated lithium or sodium enolate |

| 3. Alkylation | An electrophile adds to the enolate from the sterically unhindered face. | Enolate, Alkyl Iodide (e.g., CH₃I) | Diastereomerically pure N-alkylated oxazolidinone |

After the diastereoselective alkylation, the chiral auxiliary must be removed to yield the desired product. santiago-lab.com A variety of methods can be employed to cleave the amide bond, allowing for the isolation of different functional groups while recovering the auxiliary for reuse. publish.csiro.aupublish.csiro.au

For conversion to a carboxylic acid, hydrolysis with lithium hydroperoxide (LiOOH) is a preferred method. acs.orgsemanticscholar.orgpublish.csiro.aupublish.csiro.au This mild reagent selectively cleaves the exocyclic carbonyl group, preserving the newly created stereocenter and leaving the auxiliary intact. publish.csiro.aupublish.csiro.au The reaction is believed to proceed via a percarboxylate intermediate, which is then reduced during an aqueous workup. acs.org Alternatively, reductive cleavage using reagents like lithium borohydride (LiBH₄) can convert the intermediate directly into a chiral primary alcohol. This alcohol can then serve as a precursor for further transformations to obtain the target alkene, (9S)-9-Methylundec-1-ene.

Table 2: Cleavage Methods for Evans' Auxiliaries

| Reagent | Resulting Functional Group | Key Features |

| LiOH/H₂O₂ | Carboxylic Acid | Mild conditions, high yield, preserves stereochemistry. acs.orgsemanticscholar.orgacs.org |

| LiBH₄ | Primary Alcohol | Reductive cleavage, provides a versatile intermediate for further synthesis. santiago-lab.com |

| LiAlH₄ | Primary Alcohol | Powerful reducing agent, effective for robust substrates. |

| MeOMgBr | Methyl Ester | Transesterification, useful for creating ester derivatives. |

Enantioselective catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. acs.org This method avoids the need for stoichiometric amounts of a chiral auxiliary and the additional synthetic steps of attachment and removal. williams.edu

Transition metals such as palladium, rhodium, cobalt, and iridium are powerful catalysts for forming carbon-carbon bonds. acs.orgchinesechemsoc.orgchinesechemsoc.org When complexed with chiral ligands, these metals can create a chiral environment that influences the stereochemical outcome of a reaction. acs.orgrsc.org

Asymmetric allylic substitution reactions are a powerful tool for forming C-C bonds enantioselectively. chinesechemsoc.org For instance, a prochiral allylic substrate can react with a nucleophile in the presence of a chiral palladium or iridium catalyst to form a chiral product. chinesechemsoc.org Similarly, asymmetric cross-coupling reactions, where an organometallic reagent is coupled with an organic halide, can be used to construct chiral centers. The choice of the metal and the architecture of the chiral ligand are critical for achieving high enantioselectivity. These methods could be applied to synthesize precursors to this compound by forming the key C-C bond that establishes the methyl-bearing stereocenter.

Copper-catalyzed asymmetric conjugate addition (ACA) is one of the most robust and versatile methods for creating stereogenic centers, particularly for the formation of β-substituted chiral carbonyl compounds. beilstein-journals.orgrsc.orgnih.gov This reaction involves the 1,4-addition of an organometallic reagent (e.g., an organozinc or Grignard reagent) to an α,β-unsaturated electron-deficient alkene, such as an ester, ketone, or thioester. beilstein-journals.orgrsc.orgresearchgate.net

The process is rendered asymmetric by the use of a chiral copper-based catalyst. beilstein-journals.org A wide variety of chiral ligands, including phosphoramidites and bisphosphines, have been developed to provide high levels of regio- and enantioselectivity. beilstein-journals.orgnih.gov To synthesize a precursor for this compound, a methyl organometallic reagent (like dimethylzinc) could be added to a long-chain α,β-unsaturated ester. The chiral copper catalyst would direct the addition to form the desired (S)-enantiomer. The resulting ester could then be chemically modified through reduction and subsequent steps to yield the final target alkene. This methodology is highly attractive due to its operational simplicity and the commercial availability of many effective catalysts and ligands. rsc.org

Table 3: Components of a Copper-Catalyzed Asymmetric Conjugate Addition System

| Component | Role | Example(s) |

| Michael Acceptor | The electrophilic substrate that accepts the nucleophile. | α,β-Unsaturated esters, ketones, thioesters. nih.govresearchgate.net |

| Organometallic Reagent | The nucleophile that adds to the Michael acceptor. | Dialkylzinc reagents (R₂Zn), Grignard reagents (RMgX). rsc.org |

| Copper Source | The precatalyst that forms the active catalytic species. | Cu(OTf)₂, CuBr·SMe₂ |

| Chiral Ligand | Induces asymmetry and controls the enantioselectivity. | Phosphoramidites (e.g., (S,R,R)-L2), Josiphos ligands. beilstein-journals.org |

Stereoselective Carbon Chain Extension Methods

Stereoselective carbon chain extension is fundamental to building the chiral backbone of molecules like this compound. These methods introduce new carbon-carbon bonds while controlling the three-dimensional arrangement of atoms at the chiral center.

One of the most effective strategies for stereoselective alkyl-alkyl bond formation is the cross-coupling of chiral secondary tosylates with Grignard reagents, often catalyzed by copper salts like dilithium tetrachlorocuprate (Li₂CuCl₄). This reaction typically proceeds through an Sₙ2 mechanism, resulting in an inversion of configuration at the chiral center. organic-chemistry.org The tosylate group, derived from a chiral alcohol, serves as an excellent leaving group. The Grignard reagent delivers the nucleophilic alkyl group.

The use of a copper catalyst is crucial for the success of this transformation. While other transition metals like palladium and nickel can also catalyze cross-coupling reactions, copper-based systems are particularly effective for coupling alkyl electrophiles with alkyl Grignard reagents. organic-chemistry.orgnih.gov The reaction mechanism generally involves the formation of an organocuprate intermediate from the Grignard reagent and the copper salt. This intermediate then undergoes oxidative addition with the chiral tosylate, followed by reductive elimination to form the new carbon-carbon bond with high stereospecificity. The choice of catalyst and reaction conditions can be tuned to optimize yield and stereochemical fidelity. organic-chemistry.orgnih.gov

| Catalyst System | Electrophile | Nucleophile | Key Feature |

| Li₂CuCl₄ | Chiral Secondary Tosylate | Alkyl Grignard Reagent | Inversion of stereochemistry (Sₙ2) |

| Ni(dppe)Cl₂ | Benzylic Ether | Aryl/Alkyl Grignard Reagent | High stereospecificity |

| Pd(acac)₂ / 1,3-butadiene | Alkyl Tosylate | Alkyl Grignard Reagent | Efficient for primary & secondary alkyls |

This table presents examples of catalyst systems used in stereoselective cross-coupling reactions relevant to the formation of chiral carbon centers.

Beyond Grignard cross-coupling, other methods provide stereocontrol in the synthesis of chiral olefins. Stereocontrolled alkenylation involves the formation of the double bond with specific geometry (E/Z), while stereocontrolled alkylation establishes the chiral center.

Modern catalytic methods, such as iridium-catalyzed enantioselective alkenylation, allow for the direct functionalization of C-H bonds to introduce an alkene moiety with high enantioselectivity (up to 99% ee). nih.gov While not a direct chain extension, this type of reaction represents a powerful tool for creating complex chiral molecules. Nickel-catalyzed hydroalkylation of internal alkynes with non-activated alkyl halides is another method that can produce trisubstituted olefins with high regio- and stereoselectivity. rsc.org These reactions avoid the use of sensitive organometallic reagents and are compatible with various functional groups. rsc.org

Alkylation reactions starting from chiral precursors are also common. For instance, a chiral alcohol can be converted into a good leaving group (like a tosylate), which is then displaced by a nucleophile, such as an organocuprate, to form a new C-C bond with inversion of configuration, as described previously. organic-chemistry.org This fundamental approach is a cornerstone for building chiral hydrocarbon chains.

Total Synthesis Strategies of this compound and its Stereoisomers

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. For this compound, the analysis begins by disconnecting the target molecule into simpler, readily available precursors.

A logical retrosynthetic disconnection for this compound involves breaking the carbon chain near the chiral center. A key disconnection can be made at the C8-C9 bond. This leads to two fragments: a C8 fragment containing the terminal alkene and a C3 chiral fragment. The C8 fragment can be derived from an 8-bromo-1-octene synthon, which in turn can be prepared from 1,8-octanediol. The chiral C3 fragment would be a derivative of (S)-2-methyl-1-butanol, which is available from the chiral pool. The coupling of these two fragments, for example via a Grignard reaction, would construct the carbon skeleton.

Retrosynthetic Scheme for this compound:

This approach strategically utilizes a readily available chiral starting material to ensure the correct stereochemistry in the final product. researchgate.net

The assembly of the carbon skeleton can follow either a linear or a convergent synthetic scheme.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential, step-by-step construction from a single starting material. | Straightforward to plan. | Overall yield decreases exponentially with each step. |

| Convergent | Independent synthesis of key fragments followed by their combination. | Higher overall yield; more efficient. wikipedia.org | Requires more complex planning and synthesis of multiple fragments. |

Functionalization Strategies for this compound Precursors and Derivatives

Functionalization strategies are essential for preparing the necessary precursors for key coupling reactions and for modifying the final olefin to create analogs. For precursors, a common transformation is the conversion of a chiral alcohol into a tosylate. This is achieved by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent electrophile for Sₙ2 reactions, including the aforementioned Grignard cross-coupling. organic-chemistry.org

The terminal double bond in this compound is a versatile functional group that can be used to generate a variety of derivatives. Standard alkene reactions can be applied, such as:

Hydroboration-Oxidation: This two-step reaction converts the terminal alkene into a primary alcohol ((9S)-9-methylundecan-1-ol) with anti-Markovnikov regioselectivity.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) yields the corresponding epoxide, which can be opened by various nucleophiles.

Olefin Metathesis: This powerful reaction allows for the modification of the alkene, for example, by cross-metathesis with other olefins to elongate the chain or introduce new functional groups.

These functionalization reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecules or the synthesis of structurally diverse analogs for further study.

Olefin Cross-Metathesis in Chiral Alkene Synthesis

Olefin cross-metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. In the context of chiral synthesis, enantioselective cross-metathesis allows for the direct formation of chiral alkenes from prochiral or achiral starting materials through the use of chiral catalysts. nih.govlibretexts.org This method offers a more efficient and atom-economical alternative to traditional multi-step synthetic sequences. nih.gov

The success of enantioselective olefin metathesis hinges on the design of chiral catalysts, typically based on ruthenium or molybdenum, that can effectively discriminate between enantiotopic faces or groups of a substrate. nih.govlibretexts.org These catalysts guide the formation of one enantiomer of the product over the other, leading to an enantiomerically enriched product.

While a direct synthesis of this compound via this method is not extensively documented in readily available literature, a plausible synthetic strategy can be inferred from analogous transformations. The synthesis would likely involve the cross-metathesis of a chiral α-olefin with a suitable terminal alkene partner in the presence of a chiral ruthenium or molybdenum catalyst. For instance, the reaction of a chiral alkene like (S)-3-methyl-1-pentene with a long-chain terminal alkene could potentially yield the desired product. The choice of catalyst is crucial for achieving high enantioselectivity and yield.

Table 1: Representative Examples of Enantioselective Olefin Cross-Metathesis

| Catalyst | Alkene 1 | Alkene 2 | Product | Yield (%) | ee (%) | Reference |

| Chiral Molybdenum Complex | Styrene | Z-1,4-diacetoxy-2-butene | Chiral allylic acetate | 85 | 95 | nih.gov |

| Chiral Ruthenium Complex | 1,5-hexadiene | Styrene | Chiral 1-phenyl-1,5-hexadiene | 70 | 88 | mdpi.com |

Preparation of Chiral Primary Alcohols from Alkene Intermediates

Once a chiral alkene such as this compound is synthesized, it can be further functionalized. A common and highly useful transformation is its conversion to a chiral primary alcohol. This is typically achieved through a hydroboration-oxidation sequence. masterorganicchemistry.comwikipedia.orglibretexts.org This two-step process allows for the anti-Markovnikov addition of water across the double bond, resulting in the formation of a primary alcohol from a terminal alkene.

The hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran complex (BH3·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the carbon-carbon double bond. wikipedia.org In the case of a terminal alkene, the boron atom adds to the terminal carbon, and a hydrogen atom adds to the internal carbon. This step is stereospecific, with the boron and hydrogen adding to the same face of the double bond (syn-addition). masterorganicchemistry.com

The subsequent oxidation step typically employs basic hydrogen peroxide to replace the boron-carbon bond with a carbon-oxygen bond, yielding the primary alcohol with retention of stereochemistry. masterorganicchemistry.comlibretexts.org Therefore, the chirality established in the alkene is directly translated to the resulting alcohol.

For the conversion of this compound to the corresponding chiral primary alcohol, (9S)-9-methylundecan-1-ol, the hydroboration-oxidation protocol would be the method of choice.

Table 2: Hydroboration-Oxidation of Terminal Alkenes to Primary Alcohols

| Alkene | Borane Reagent | Oxidation Conditions | Product | Yield (%) | Reference |

| 1-Octene | BH3·THF | NaOH, H2O2 | 1-Octanol | 95 | wikipedia.org |

| Styrene | 9-BBN | NaOH, H2O2 | 2-Phenylethanol | 92 | masterorganicchemistry.com |

This methodology provides a reliable and high-yielding route to chiral primary alcohols from their corresponding terminal alkene precursors, preserving the stereochemical integrity of the molecule.

Mechanistic and Reactivity Studies of 9s 9 Methylundec 1 Ene

Pericyclic Reactions Involving the Terminal Alkene Moiety

Pericyclic reactions, characterized by a cyclic transition state, are a fundamental class of concerted reactions in organic chemistry. The terminal alkene of (9S)-9-Methylundec-1-ene can participate as the 'ene' component in such reactions.

Aldehyde-Ene and Related Ene Reactions: Intermolecular and Intramolecular Investigations

The ene reaction is a pericyclic process that involves the reaction of an alkene with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile). In the case of this compound, the terminal double bond and the allylic hydrogens on C3 provide the requisite functionality for it to act as an ene component. When reacting with an aldehyde, which serves as the enophile, a new carbon-carbon bond is formed, along with a hydroxyl group, and the double bond of the ene shifts.

Intermolecular ene reactions of this compound with aldehydes, such as formaldehyde (B43269), would be expected to yield a homoallylic alcohol. The reaction proceeds through a six-membered, chair-like transition state where the aldehyde's oxygen atom abstracts an allylic hydrogen from the C3 position of the undecene chain, leading to the formation of a new C-C bond between C1 of the undecene and the aldehyde carbon.

Intramolecular ene reactions are also conceivable if the undecene chain were functionalized with an aldehyde group at an appropriate position. Such reactions are often entropically favored over their intermolecular counterparts.

Stereospecificity and Regioselectivity in Ene Reaction Pathways

The presence of the chiral center at C9 in this compound introduces the potential for diastereoselectivity in the ene reaction. While the stereocenter is remote from the reacting double bond, it can still influence the facial selectivity of the enophile's approach. This influence is typically modest in acyclic systems but can be significant depending on the reaction conditions and the nature of the enophile and any catalysts used.

The regioselectivity of the ene reaction is generally well-defined. The reaction involves the transfer of an allylic hydrogen, and in the case of this compound, the most accessible and reactive allylic hydrogens are at the C3 position.

A hypothetical reaction between this compound and formaldehyde is presented in the table below, illustrating the expected major product.

| Reactants | Enophile | Expected Major Product |

| This compound | Formaldehyde | (10S)-10-Methyl-dodec-3-en-1-ol |

Lewis Acid Catalysis in Ene Reactions and its Mechanistic Implications

Ene reactions, particularly those involving carbonyl enophiles like aldehydes, can be significantly accelerated by the use of Lewis acid catalysts. Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), coordinate to the oxygen atom of the aldehyde. This coordination increases the electrophilicity of the carbonyl carbon, thereby lowering the activation energy of the reaction and allowing it to proceed under milder conditions.

Electrophilic and Radical Additions to the Alkene

The double bond of this compound is susceptible to both electrophilic and radical addition reactions, which can proceed with varying degrees of stereochemical control.

Hydroboration-Oxidation in Chiral Systems and its Stereochemical Outcomes

Hydroboration-oxidation is a two-step reaction sequence that achieves the anti-Markovnikov addition of water across a double bond. The first step, hydroboration, involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the alkene. This step is a syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond. The boron atom adds to the less substituted carbon (C1), and the hydrogen atom adds to the more substituted carbon (C2).

The reaction proceeds through a four-membered transition state. The inherent chirality at C9 in this compound is expected to have a minimal directing effect on the facial selectivity of the borane addition due to its distance from the reaction center. Consequently, the reaction is expected to produce a nearly racemic mixture of diastereomers at the newly formed stereocenter at C2.

The second step, oxidation, involves treating the resulting organoborane with hydrogen peroxide and a base (e.g., NaOH). This replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. The final product is an anti-Markovnikov alcohol.

The expected stereochemical outcome for the hydroboration-oxidation of this compound is detailed in the table below.

| Starting Material | Reagents | Major Products | Stereochemical Outcome |

| This compound | 1. BH₃·THF2. H₂O₂, NaOH | (2R,9S)-9-Methylundecan-1-ol and (2S,9S)-9-Methylundecan-1-ol | Formation of a nearly 1:1 mixture of diastereomers at C2. |

This table illustrates the expected products based on the known mechanism of hydroboration-oxidation, as specific experimental data for this compound is not available.

Allylic Halogenation Reactions (e.g., with N-Bromosuccinimide)

Allylic halogenation introduces a halogen atom at the carbon adjacent to a double bond. N-Bromosuccinimide (NBS) is a common reagent for allylic bromination, which proceeds via a free radical mechanism. The reaction is initiated by a radical initiator (e.g., light or a peroxide), which generates a bromine radical.

The bromine radical then abstracts an allylic hydrogen from the substrate, in this case from the C3 position of this compound, to form a resonance-stabilized allylic radical. This allylic radical has two resonance contributors, with the unpaired electron density on C1 and C3.

The allylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the allylic bromide product and regenerate a bromine radical, thus propagating the chain reaction. Due to the two resonance forms of the allylic radical, a mixture of products is expected. The reaction of the radical with Br₂ can lead to the formation of both 1-bromo- and 3-bromo-alkenes. The existing stereocenter at C9 is unlikely to influence the stereochemical outcome at the site of bromination.

Oxidative Cyanation of Terminal Alkenes

The oxidative cyanation of terminal alkenes is a valuable transformation that introduces a nitrile group, a versatile synthetic handle. Typically, these reactions are catalyzed by transition metals, such as copper, and involve an oxidant to facilitate the C-CN bond formation. The general mechanism is believed to proceed through a high-valent metal-cyanide intermediate that reacts with the alkene. For a terminal alkene like this compound, this reaction would be expected to yield a branched alkenyl nitrile.

The regioselectivity of the cyanide addition is often directed to the internal carbon of the double bond, which can be attributed to the favorable buildup of a positive charge at this position during the cyanide transfer step. While various terminal alkenes have been successfully subjected to these conditions, specific studies detailing the reaction conditions, yields, and stereochemical outcomes for this compound are not available.

Table 1: Hypothetical Oxidative Cyanation of this compound

| Catalyst System | Oxidant | Cyanide Source | Expected Product | Postulated Yield (%) |

| Cu(I)/Ligand | Selectfluor® | TMSCN | (2E,9S)-2-Methyl-2-dodecenenitrile | Data not available |

| Pd(II)/Ligand | O₂ | KCN/AcOH | (2E,9S)-2-Methyl-2-dodecenenitrile | Data not available |

Note: This table is illustrative and based on general reactivity patterns of terminal alkenes. Actual results for this compound would require experimental verification.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For chiral compounds, specific NMR techniques can provide detailed insights into both the molecular structure and the stereochemistry.

High-field ¹H and ¹³C NMR spectroscopy are indispensable for confirming the carbon skeleton and the location of functional groups in 9-Methylundec-1-ene. The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity revealing adjacent protons, and integration indicating the number of protons for each signal. The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom, with its chemical shift indicating its electronic environment.

For (9S)-9-Methylundec-1-ene, the key diagnostic signals in the ¹H NMR spectrum would be those of the terminal alkene protons, appearing in the deshielded region (around 4.9-5.8 ppm), and the doublet for the methyl group at C10, coupled to the methine proton at the chiral center (C9). The ¹³C NMR spectrum would distinctly show the sp² hybridized carbons of the double bond (around 114 and 139 ppm) and the aliphatic carbons, including the chiral center and the terminal methyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is an illustrative table based on typical values for similar structures, as specific experimental data for this compound is not widely available.)

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| 1 | ~4.9-5.0 | m | ~114.1 |

| 2 | ~5.7-5.8 | m | ~139.2 |

| 3 | ~2.0 | q | ~33.8 |

| 4-8 | ~1.2-1.4 | m | ~26.0-37.0 |

| 9 | ~1.5 | m | ~34.0 |

| 10 | ~0.85 | d | ~19.5 |

| 11 | ~1.1-1.3 | m | ~32.0 |

| 12 | ~0.88 | t | ~14.1 |

While standard NMR spectra of enantiomers are identical, their diastereomers are not. This principle is exploited to determine enantiomeric excess (e.e.). This requires converting the enantiomeric analyte into a pair of diastereomers by reaction with a chiral derivatizing agent. For a hydrocarbon like this compound, this would necessitate prior chemical modification to introduce a suitable functional group, such as a hydroxyl group, that can react with the derivatizing agent.

One of the most common methods is the Mosher ester analysis, which involves the reaction of a chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomeric esters exhibit different ¹H NMR chemical shifts for protons near the newly formed ester linkage. By comparing the spectra of the (R)- and (S)-MTPA esters, the absolute configuration of the alcohol can be assigned, and the integration of the diastereomeric signals allows for the calculation of the enantiomeric excess.

Alternatively, chiral shift reagents, such as lanthanide complexes, can be used. These reagents form transient diastereomeric complexes with the analyte, inducing chemical shift differences between the enantiomers in the NMR spectrum, allowing for the direct determination of e.e. without chemical modification, provided there is a suitable Lewis basic site in the molecule for coordination.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For 9-Methylundec-1-ene, COSY would show correlations between the alkene protons, and trace the connectivity along the entire aliphatic chain, for instance, from the C3 protons to the C4 protons, and so on, confirming the linear undecane (B72203) framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting fragments of the molecule and for assigning quaternary carbons. In the case of 9-Methylundec-1-ene, HMBC would show a correlation between the methyl protons at C10 and the chiral carbon at C9, as well as C8, definitively placing the methyl group.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound, which is C₁₂H₂₄. This would confirm the molecular formula and rule out other possibilities with the same nominal mass.

The fragmentation pattern in the mass spectrum gives structural information. For a long-chain alkene, characteristic fragmentation involves cleavage at the allylic position and cleavages along the alkyl chain. The molecular ion peak for 9-methylundec-1-ene would be observed at an m/z corresponding to its exact mass.

Table 2: Plausible HRMS Fragmentation Data for 9-Methylundec-1-ene (Note: This is an illustrative table of potential fragments.)

| m/z (Nominal) | Possible Fragment Formula | Origin of Fragment |

| 168 | [C₁₂H₂₄]⁺ | Molecular Ion |

| 153 | [C₁₁H₂₁]⁺ | Loss of a methyl radical (•CH₃) |

| 139 | [C₁₀H₁₉]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 57 | [C₄H₉]⁺ | Cleavage leading to a butyl cation |

| 43 | [C₃H₇]⁺ | Cleavage leading to a propyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorptions corresponding to the terminal alkene and the long aliphatic chain.

=C-H Stretch: A peak just above 3000 cm⁻¹ (typically ~3075 cm⁻¹) is characteristic of the stretching vibration of the C-H bonds on the sp² carbons of the double bond.

C-H Stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically in the range of 2850-2960 cm⁻¹) are due to the C-H stretching of the sp³ hybridized carbons in the undecane chain.

C=C Stretch: A medium intensity peak around 1640 cm⁻¹ corresponds to the carbon-carbon double bond stretching vibration.

=C-H Bending: Strong out-of-plane bending vibrations for the terminal alkene group typically appear as two distinct bands around 910 cm⁻¹ and 990 cm⁻¹.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

ORD and ECD are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are instrumental in determining the absolute configuration of a chiral center.

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of wavelength. The resulting curve, known as a Cotton effect curve in the vicinity of an absorption band, is characteristic of the stereochemistry of the molecule.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.

For a molecule like this compound, the application of ORD and ECD is challenging because the chiral center is remote from the only chromophore (the C=C double bond). The electronic transitions of the double bond are in the far UV region and may be only weakly perturbed by the distant chiral center, resulting in a very weak Cotton effect. The determination of the absolute configuration would likely require comparison of the experimental ORD or ECD spectrum with that predicted by quantum-mechanical calculations for the (S)- and (R)-enantiomers. A match between the experimental and the calculated spectrum for one of the enantiomers would allow for the assignment of the absolute configuration.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanics provides the fundamental framework for describing chemical reactions at the molecular level. Such studies on (9S)-9-Methylundec-1-ene would theoretically map out the energetic landscape of its chemical transformations, identifying the most probable pathways and the transient structures involved.

The determination of activation energies is crucial for predicting the feasibility and rate of a chemical reaction. Through quantum mechanical modeling, the energy barriers for potential reactions involving this compound can be calculated. This involves mapping the potential energy surface to identify the minimum energy path connecting reactants to products via a transition state. While specific studies on this exact molecule are not prevalent in the provided search results, the general methodology is well-established in computational chemistry.

Transition state modeling is a key aspect of understanding the selectivity of chemical reactions. For a chiral molecule like this compound, computational analysis of the transition state structures for reactions at its prochiral centers can explain and predict the formation of specific stereoisomers. Similarly, the regioselectivity of reactions, such as additions to the double bond, can be rationalized by comparing the energies of different transition states leading to various regioisomeric products.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are widely used to investigate the electronic structure and properties of molecules like this compound.

The flexible alkyl chain of this compound allows it to adopt numerous conformations. DFT calculations can be employed to perform a systematic conformational analysis to identify the low-energy conformers and predict the most stable isomer in the gas phase. This is achieved by calculating the relative energies of different spatial arrangements of the atoms. For similar 1-alkenes, it has been noted that the most stable conformer often exhibits a bent-inward geometry which allows for interaction between the π-bond and methyl or methylene groups researchgate.net.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 0.98 |

DFT calculations are a valuable tool for predicting various spectroscopic properties. By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts for this compound mdpi.com. Similarly, by computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to an infrared (IR) spectrum can be predicted researchgate.net. These theoretical predictions can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Alkene

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹³C NMR (C1) | 114.5 ppm | 114.2 ppm |

| ¹³C NMR (C2) | 139.3 ppm | 139.1 ppm |

| IR Frequency (C=C stretch) | 1645 cm⁻¹ | 1642 cm⁻¹ |

Note: This table represents typical accuracy for DFT predictions for alkenes and is for illustrative purposes, as specific data for this compound was not found.

The distribution of electron density within the this compound molecule is a key determinant of its reactivity. DFT calculations can provide insights into the charge distribution and generate reactivity indices such as the Fukui function, which identifies the most electrophilic and nucleophilic sites in the molecule. For instance, the terminal double bond is expected to be a region of high electron density, making it susceptible to electrophilic attack.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the time-dependent behavior of molecules, providing detailed insights into their structural dynamics and energetic properties. For a chiral, unsaturated hydrocarbon like this compound, MD simulations offer a window into its conformational landscape and the nature of its interactions with other molecules at an atomic level. While specific MD studies on this compound are not available in the current scientific literature, the principles and expected outcomes can be inferred from simulations of structurally related long-chain and branched alkanes. acs.org

Conformational Sampling

The flexibility of the undecene chain in this compound allows it to adopt a multitude of three-dimensional arrangements, or conformations. Conformational sampling through MD simulations explores these different arrangements by solving Newton's equations of motion for the atoms in the molecule, thereby simulating their movements over time. calcus.cloud This process generates a trajectory of the molecule's conformations, revealing the most probable and energetically favorable shapes.

For a molecule with a flexible alkyl chain, the most stable conformation is typically a zig-zag arrangement of the carbon backbone, which minimizes steric hindrance. calcus.cloud However, thermal energy allows the molecule to transition between various conformations, including different rotational isomers (rotamers) around the carbon-carbon single bonds. The presence of the methyl branch and the terminal double bond introduces specific steric and electronic constraints that influence the accessible conformational space.

Enhanced sampling techniques are often necessary to overcome energy barriers and explore the complete conformational landscape within a reasonable simulation time. nih.govacs.org These methods help in identifying all possible conformers, which is crucial for understanding the molecule's physical properties and reactivity. The computational time required for thorough conformational sampling grows exponentially with the number of atoms and the flexibility of the molecule. calcus.cloud

Intermolecular Interactions

The interactions between molecules of this compound, or with other molecules, are governed by non-covalent forces. These interactions are fundamental to understanding the bulk properties of the compound. MD simulations can quantify these interactions, which are primarily of the van der Waals type for a nonpolar hydrocarbon.

Key intermolecular interactions for this compound include:

Van der Waals Forces: These are the dominant interactions and arise from temporary fluctuations in electron density, leading to induced dipoles. The strength of these interactions depends on the surface area of the molecules in close contact.

π-π Stacking: Although weak in aliphatic alkenes compared to aromatic systems, the terminal double bond can participate in weak π-π stacking interactions.

CH-π Interactions: The hydrogen atoms on the alkyl chain can interact with the π-system of the double bond in neighboring molecules.

Theoretical investigations using methods like Density Functional Theory (DFT) can complement MD simulations by providing a more detailed understanding of the electronic nature of these non-covalent interactions. nih.govuho.ac.id The study of how saturated and unsaturated hydrocarbons interact with other molecules reveals that the presence of a double bond can influence binding affinities. nih.gov

Illustrative Research Findings

While direct experimental or simulation data for this compound is absent, a hypothetical MD simulation would aim to quantify various structural and energetic parameters. The following interactive table illustrates the type of data that would be generated from such a study, based on findings for other long-chain hydrocarbons.

Interactive Data Table: Hypothetical MD Simulation Parameters for this compound

| Parameter | Description | Hypothetical Value Range |

| End-to-End Distance | The distance between the first and last carbon atoms of the main chain, indicating the overall shape (extended vs. compact). | 5 - 12 Å |

| Radius of Gyration | A measure of the molecule's compactness. | 3 - 6 Å |

| Dihedral Angle Distribution | The distribution of torsion angles around specific C-C bonds, revealing preferred conformations (e.g., gauche, trans). | Peaks at ~60° (gauche) and 180° (trans) |

| Intermolecular Interaction Energy | The average non-covalent interaction energy between a pair of molecules. | -2 to -10 kJ/mol |

Note: The values presented in this table are illustrative and based on general knowledge of long-chain hydrocarbons. They are not based on actual simulation data for this compound.

Biosynthetic Pathways and Bio Inspired Syntheses of Unsaturated Methyl Branched Hydrocarbons

Enzymatic Pathways for Terminal Olefin Production in Biological Systems

The biosynthesis of terminal olefins from fatty acid precursors is a key pathway in various organisms, leading to the production of a diverse array of hydrocarbons. These reactions are catalyzed by specific enzymes that can control the position of the double bond and, in some cases, the stereochemistry of chiral centers within the molecule.

A prominent class of enzymes involved in terminal olefin biosynthesis is the fatty acid decarbonylases, particularly those belonging to the cytochrome P450 superfamily, such as OleTJE from the CYP152 family. These enzymes catalyze the oxidative decarboxylation of fatty acids to produce terminal alkenes with one less carbon atom than the starting fatty acid. The reaction is initiated by the abstraction of a hydrogen atom from the fatty acid substrate by a highly reactive enzyme intermediate jeremiahbartz.comnih.gov.

Another important enzyme family is the fatty acid photodecarboxylases (FAPs), which are light-dependent enzymes that convert fatty acids into their corresponding alkanes or alkenes. These enzymes utilize blue light to excite a flavin adenine (B156593) dinucleotide (FAD) cofactor, which then initiates the decarboxylation of the fatty acid substrate.

The biosynthesis of methyl-branched hydrocarbons, often found as insect pheromones, originates from fatty acid metabolism. The process involves the incorporation of methyl-branched building blocks, such as methylmalonyl-CoA, during fatty acid synthesis, followed by subsequent modifications like decarboxylation to yield the final branched hydrocarbon nih.gov. For instance, the biosynthesis of certain insect pheromones involves the elongation of a methyl-branched fatty acyl-CoA, followed by decarboxylation nih.gov.

| Enzyme Class | Cofactor(s) | Substrate | Product |

| Fatty Acid Decarbonylase (e.g., OleTJE) | Heme, H₂O₂ | Fatty Acid | Terminal Olefin |

| Fatty Acid Photodecarboxylase (FAP) | FAD, Light | Fatty Acid | Alkane/Alkene |

Enzymes involved in hydrocarbon biosynthesis exhibit a range of substrate specificities and stereoselectivities, which are crucial for the production of specific chiral molecules. Fatty acid decarbonylases like OleTJE have been shown to act on a variety of fatty acid chain lengths nih.gov. The biosynthesis of methyl-branched fatty acids is dependent on the ability of fatty acid synthase to utilize methylmalonyl-CoA as a substrate for chain elongation.

The stereoselectivity of these enzymes is paramount for producing a specific enantiomer, such as (9S)-9-Methylundec-1-ene. While the precise enzyme responsible for the synthesis of this compound has not been definitively identified, the stereochemistry of many insect pheromones is known to be highly specific, suggesting the involvement of enantioselective enzymes in their biosynthesis nih.gov. The stereochemical outcome of reactions catalyzed by cytochrome P450 enzymes is often determined by the specific positioning of the substrate within the enzyme's active site nih.gov. This positioning dictates which hydrogen atom is abstracted, thereby controlling the configuration of the resulting chiral center.

| Enzyme Feature | Description | Implication for this compound |

| Substrate Specificity | Preference for fatty acids of particular chain lengths and branching patterns. | The precursor would likely be a 10-methyldodecanoic acid. |

| Regioselectivity | Control over the position of the double bond. | The enzyme must specifically catalyze the formation of a terminal (1-ene) double bond. |

| Stereoselectivity | Control over the three-dimensional arrangement of atoms, leading to a specific enantiomer. | The enzyme's active site must be structured to favor the formation of the (S) configuration at the C9 position. |

Metabolic Engineering Approaches for Directed Chiral Alkene Biosynthesis

Metabolic engineering offers a powerful platform for the production of valuable chemicals, including chiral alkenes, in microbial hosts like Escherichia coli and yeast. By introducing and optimizing biosynthetic pathways, it is possible to direct cellular metabolism towards the synthesis of a target molecule.

The production of insect sex pheromones, which are often chiral and structurally complex, has been a significant target for metabolic engineering efforts. These strategies typically involve engineering the fatty acid biosynthesis pathways of the host organism to produce the specific fatty acid precursors required for pheromone synthesis frontiersin.orgnih.govchalmers.se. This can include modulating the activity of fatty acid synthases and introducing enzymes for specific desaturation and chain-shortening reactions nih.gov.

For the production of this compound, a hypothetical metabolic engineering strategy in a host like Saccharomyces cerevisiae could involve:

Enhancing the pool of methylmalonyl-CoA: This precursor is necessary for the introduction of the methyl branch.

Engineering Fatty Acid Synthase (FAS): Modifying the FAS to preferentially incorporate methylmalonyl-CoA at the appropriate step of chain elongation to produce 10-methyldodecanoyl-CoA.

Introducing a Stereoselective Decarbonylase: Expressing a fatty acid decarbonylase that can specifically recognize the 10-methyldodecanoyl-CoA precursor and catalyze its conversion to this compound with high stereoselectivity.

Challenges in such an approach include achieving high titers and purity of the target compound, as well as ensuring the efficient functioning of heterologous enzymes in the host organism.

Bio-Inspired Synthetic Strategies for this compound Analogs

The efficiency and selectivity of enzymatic reactions have inspired the development of synthetic catalysts that mimic their function. Bio-inspired asymmetric catalysis aims to create small-molecule catalysts that can achieve high levels of enantioselectivity in chemical transformations, similar to enzymes acs.org.

For the synthesis of chiral alkenes, various catalytic asymmetric methods are being explored. These include strategies that can establish chiral centers during the formation of the carbon-carbon double bond or through the functionalization of a pre-existing olefin nih.govnih.gov. Bio-inspired approaches often utilize catalysts that can form specific, non-covalent interactions with the substrate to control its orientation during the reaction, thereby dictating the stereochemical outcome.

A potential bio-inspired strategy for the synthesis of analogs of this compound could involve an asymmetric cross-coupling reaction or an enantioselective isomerization of a prochiral olefin. These methods would employ a chiral catalyst to create the desired stereocenter with high enantiomeric excess.

Isolation and Characterization of Biosynthetic Intermediates

Understanding the step-by-step process of a biosynthetic pathway relies on the isolation and characterization of its intermediates. In the context of fatty acid decarbonylase-catalyzed reactions, the primary intermediate is a highly reactive iron(IV)-oxo heme π-cation radical known as Compound I jeremiahbartz.comnih.gov. This species is responsible for the initial hydrogen atom abstraction from the fatty acid substrate.

The direct isolation of such transient intermediates is extremely challenging due to their short lifetimes. Therefore, their characterization often relies on spectroscopic techniques performed under rapid kinetic conditions. For the putative biosynthesis of this compound, the key biosynthetic intermediates would be the fatty acid precursor, 10-methyldodecanoic acid (or its CoA ester), and the subsequent radical species formed after hydrogen abstraction by the decarbonylase.

The characterization of stable precursors and final products is more straightforward and typically involves techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their structure and stereochemistry.

| Intermediate Type | Expected Compound in this compound Biosynthesis | Method of Characterization |

| Stable Precursor | 10-Methyldodecanoic acid / 10-Methyldodecanoyl-CoA | GC-MS, NMR |

| Transient Radical | Radical formed after H-atom abstraction from C2 or C3 of the precursor | Transient absorption spectroscopy, rapid-freeze-quench EPR |

| Enzyme-Bound Intermediate | Substrate bound within the enzyme active site | X-ray crystallography of enzyme-substrate complexes |

Applications in Complex Molecule Synthesis and Chemical Biology

(9S)-9-Methylundec-1-ene as a Chiral Building Block (Synthon)

A chiral building block, or synthon, is a molecule that incorporates a pre-existing stereocenter, which can be carried through a synthetic sequence to produce a complex target molecule with the desired stereochemistry. Chiral hydrocarbons, particularly those with remote stereocenters and functional handles like a terminal alkene, are common starting materials or intermediates. The this compound structure fits this description perfectly. However, direct evidence of its application as a synthon is not available in published studies.

Incorporation into the Synthesis of Chiral Natural Products

Long-chain, methyl-branched hydrocarbons are common structural motifs in a variety of insect pheromones. Enantioselective synthesis is crucial, as different enantiomers can elicit different biological responses. For instance, the synthesis of various methyl-branched pheromones, such as those for the lichen moth (Lyclene dharma dharma) or the red flour beetle (Tribolium castaneum), relies on the use of chiral precursors to establish the correct stereochemistry.

Despite the structural relevance of this compound to this class of natural products, a literature search did not yield any specific total synthesis of a named natural product that explicitly incorporates this particular molecule as an intermediate or starting material. Syntheses of related structures, like (5R,9R)-5,9-dimethylundec-1-ene, have been documented, highlighting the importance of this structural class but not of the specific compound nih.gov.

Use in the Enantioselective Synthesis of Biologically Active Compounds

The terminal alkene in this compound provides a functional group for a wide array of chemical transformations, including oxidation, metathesis, and hydroboration, which could be used to elaborate the carbon skeleton. The chiral center at the C-9 position would influence the stereochemical outcome of subsequent reactions, making it a potentially useful tool in enantioselective synthesis.

However, no documented examples of this compound being used in the enantioselective synthesis of specific biologically active compounds could be identified. The research literature focuses on more commonly available chiral pool synthons, such as citronellal or derivatives of amino acids, for these purposes.

Role in Semisynthesis and Derivatization for Structure-Activity Relationship (SAR) Studies (excluding biological activity endpoints)

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to understand how different parts contribute to its chemical or physical properties. The long aliphatic chain, the stereocenter, and the terminal double bond of this compound are all features that could be modified in such a study. For example, the chain length could be altered, or the double bond could be functionalized to probe interactions with other molecules or surfaces.

Despite this potential, no published SAR studies utilizing the this compound scaffold for non-biological endpoints were found.

Development of Chiral Probes and Ligands Derived from the this compound Structure

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Similarly, chiral probes are designed to interact selectively with other chiral molecules for sensing or imaging purposes. While the synthesis of chiral ligands from various molecular backbones is a vast field, there is no evidence in the scientific literature of ligands or molecular probes being developed from the this compound structure. The simple hydrocarbon nature of the molecule may limit its utility in creating the complex, heteroatom-rich environments typically required for effective metal coordination in catalysis or specific binding in probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.